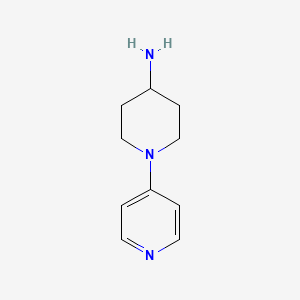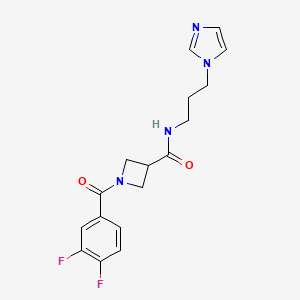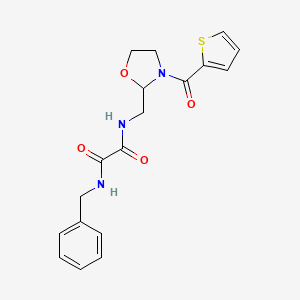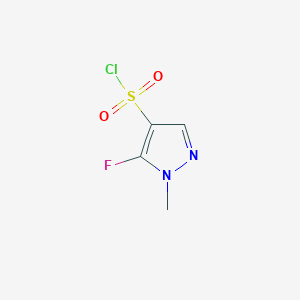
N-cyclopropyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound falls within a broader class of chemicals known for their significant biological and pharmacological activities, especially in the context of anti-inflammatory and anticancer properties. Such compounds are synthesized through various chemical reactions that allow for the introduction of specific functional groups, enhancing their activity and solubility.
Synthesis Analysis
The synthesis of related compounds involves a one-pot synthesis approach combining ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions or reflux in MeCN to produce substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones (Mohebat, Raja, & Mohammadian, 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallography, revealing the importance of specific functional groups and their positions for biological activity. For example, the crystal structure determination of related molecules has indicated significant inhibitory activity against certain cancer cell lines (Lu et al., 2021).
Chemical Reactions and Properties
Reactions involving diene-conjugated 1,3-dipolar intermediates illustrate the complexity of chemical transformations that these compounds can undergo, including cyclization and rearrangement processes that are critical for achieving the desired molecular architecture (Motion et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and stability, are significantly influenced by their molecular structure. The introduction of specific groups, like the cyclopropyl and quinazolinyl units, plays a crucial role in determining these properties and, by extension, their biological availability.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are determined by the functional groups present in the compound. For instance, the presence of the quinazolinyl group is associated with potential anticancer activity, as seen in related compounds showing inhibition against Mycobacterium tuberculosis and various cancer cell lines (Senthilkumar et al., 2008).
Applications De Recherche Scientifique
Antimicrobial Properties
Several studies have focused on the synthesis of derivatives and analogs of compounds related to N-cyclopropyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, highlighting their potential antimicrobial properties. These derivatives have been tested against a variety of bacterial and fungal strains, demonstrating significant antimicrobial potency. For instance, fluoroquinolone-based 4-thiazolidinones have shown noteworthy antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, novel fluorine-containing derivatives, integrating quinazolinone with 4-thiazolidinone, have exhibited remarkable in vitro antimicrobial potency, particularly against Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013). These findings suggest a potential avenue for developing new antimicrobial agents.
Antitumor Activities
The potential antitumor activities of compounds structurally related to this compound have also been explored. A compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which shares structural similarities, has been synthesized and found to inhibit the proliferation of certain cancer cell lines (Hao et al., 2017). This opens up possibilities for the compound and its derivatives to be considered in antitumor research.
Propriétés
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3S/c1-17-6-11-21(14-23(17)29)30-25(34)16-37-28-32-24-5-3-2-4-22(24)27(36)33(28)15-18-7-9-19(10-8-18)26(35)31-20-12-13-20/h2-11,14,20H,12-13,15-16H2,1H3,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVXDHCJDRCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)


![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)


![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)


![1'-(2-oxo-2H-chromene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2490349.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)
![{[(4-Bromo-1H-pyrazol-1-YL)methyl]thio}acetic acid](/img/structure/B2490356.png)